3-[(Methylsulfanyl)methyl]benzonitrile
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Overview
Description
3-[(Methylsulfanyl)methyl]benzonitrile is an organic compound with the molecular formula C9H9NS and a molecular weight of 163.24 g/mol . It is characterized by the presence of a benzonitrile group substituted with a methylsulfanyl group at the meta position. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction typically occurs under mild conditions, with the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3).
Industrial Production Methods
In industrial settings, the production of 3-[(Methylsulfanyl)methyl]benzonitrile can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of green chemistry principles, such as ionic liquids as solvents, can also enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(Methylsulfanyl)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiolates can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
3-[(Methylsulfanyl)methyl]benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-[(Methylsulfanyl)methyl]benzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, the compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, while the methylsulfanyl group can undergo oxidation or substitution reactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.
3-(Methylthio)benzonitrile: Similar structure but different reactivity due to the position of the methylthio group.
4-(Methylsulfanyl)benzonitrile: The methylsulfanyl group is at the para position, affecting its chemical behavior.
Uniqueness
3-[(Methylsulfanyl)methyl]benzonitrile is unique due to the specific positioning of the methylsulfanyl group at the meta position, which influences its reactivity and interaction with other molecules. This unique structure allows for specific applications in synthesis and research that are not possible with other similar compounds .
Properties
IUPAC Name |
3-(methylsulfanylmethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-11-7-9-4-2-3-8(5-9)6-10/h2-5H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJZQQBHCBGNPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=CC=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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